molecular formula C7H10N2O3 B1441939 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1196157-35-3

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1441939
M. Wt: 170.17 g/mol
InChI Key: PDWVNFTVXUYADL-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H10N2O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ethoxy group (C2H5O-) and the carboxylic acid group (COOH) are attached to the pyrazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid are not available, pyrazole compounds are known to undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 170.17 .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : The compound ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to obtain corresponding alkynyl pyrazoles, which were further cyclized to yield various condensed pyrazoles demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Arbačiauskienė et al., 2011).

  • Characterization and Properties : Studies on pyrazole ester derivatives have shown their ability to form complexes with acetone through selective binding, as evidenced by NMR spectroscopy and cyclic voltammetric titration. This interaction highlights the potential of these compounds in molecular recognition and sensor applications (Tewari et al., 2014).

Applications in Material Science

  • Coordination Polymers : Novel coordination polymers have been synthesized using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showing diverse structural arrangements and potential for applications in material science due to their chiral and luminescence properties (Cheng et al., 2017).

Biological and Pharmacological Research

  • Antibacterial Screening : Pyrazolo[3,4-b]pyridine-4-carboxylic acids have been evaluated for antibacterial activities, with some compounds demonstrating good efficacy. This suggests potential for the development of new antibacterial agents from pyrazole derivatives (Maqbool et al., 2014).

Corrosion Inhibition

  • Steel Protection : Pyrazole derivatives have been tested as corrosion inhibitors for steel in hydrochloric acid, with results showing significant reduction in corrosion rates. This application is vital in industries where metal preservation is critical (Herrag et al., 2007).

Optical Materials

  • NLO Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been identified as potential candidates for optical limiting applications due to their significant nonlinear optical properties, indicating a promising area for the development of optical materials (Chandrakantha et al., 2013).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-ethoxy-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-6-4-5(7(10)11)8-9(6)2/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWVNFTVXUYADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241826
Record name 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

1196157-35-3
Record name 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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